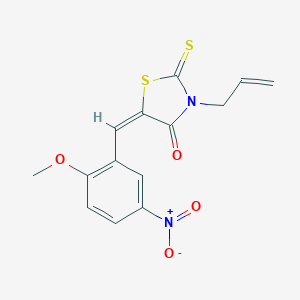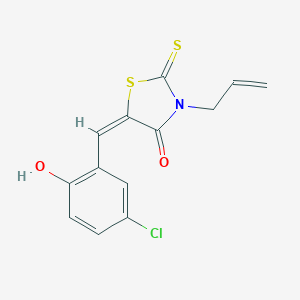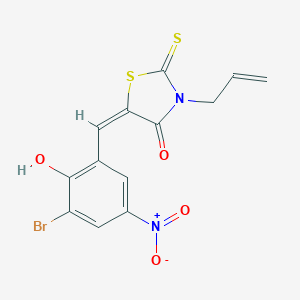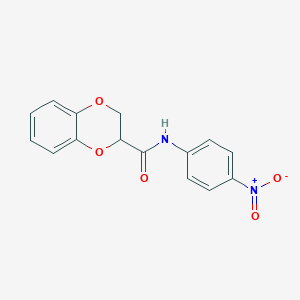![molecular formula C12H8N2OS B414625 (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 330468-35-4](/img/structure/B414625.png)
(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Facile Synthesis of New Derivatives A study by Mabkhot, Kheder, and Al-Majid (2010) details the synthesis of new derivatives incorporating a thieno[2,3-b]-thiophene moiety, which involves compounds related to (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone. This synthesis demonstrates the chemical versatility and potential applications in material science and chemistry (Mabkhot, Kheder, & Al-Majid, 2010).
Selective Synthesis Approach Zhan et al. (2019) designed a cost-effective method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, highlighting the compound's importance in forming C-N bonds and its utility in creating a range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones (Zhan et al., 2019).
Chemical Properties and Applications
Electrochemical, Electrical, and Optical Properties Anand and Muthusamy (2018) explored the electrochemical, electrical, optical, thermal, and rectification properties of oligobenzimidazoles derived from benzimidazole monomers related to this compound. Their findings suggest potential applications in electronics and materials science (Anand & Muthusamy, 2018).
Structural Analysis
Crystal Structure Studies Wang et al. (2017) conducted a study on the crystal structures of V-shaped ligands with N-heterocycles, including bis(4-(1H-benzo[d]imidazol-1-yl)phenyl)methanone. Their research provides insights into the structural aspects of such compounds, which can be crucial for understanding their interactions and applications in various fields (Wang et al., 2017).
Biological and Pharmacological Research
Antimicrobial Activity Research by Chandra et al. (2020) on novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones revealed significant antibacterial properties. This study provides an example of the potential pharmaceutical applications of compounds structurally related to this compound (Chandra et al., 2020).
Antiproliferative Activity Against Cancer Mullagiri et al. (2018) synthesized and evaluated new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates. These compounds exhibited significant cytotoxicity against various human cancer cell lines, indicating potential therapeutic applications (Mullagiri et al., 2018).
Antimicrobial and Antimycobacterial Activities A study by Narasimhan et al. (2011) on a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, including compounds related to this compound, demonstrated their antimicrobial and antimycobacterial activities. This research contributes to the understanding of the pharmacological potential of these compounds (Narasimhan et al., 2011).
Mécanisme D'action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.
Mode of Action
Imidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines . This suggests that the compound might interact with its targets, leading to changes in cellular processes such as cell division and growth.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s solubility in polar solvents suggests that it may have good bioavailability.
Result of Action
Imidazole derivatives have been found to show cytotoxicity against certain cancer cell lines , suggesting that the compound may induce cell death in these cells.
Action Environment
The compound’s solubility in polar solvents suggests that its action and stability may be influenced by the solvent environment.
Propriétés
IUPAC Name |
benzimidazol-1-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12(11-6-3-7-16-11)14-8-13-9-4-1-2-5-10(9)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKYXZHQQUSKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-[5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl] 2-bromobenzenecarbothioate](/img/structure/B414544.png)

![2-methyl-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinethione](/img/structure/B414546.png)

![2-(ethoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B414551.png)
![4-[(1-Phenyl-2-{2,4,6-trisnitrophenyl}hydrazino)methyl]-1,1'-biphenyl](/img/structure/B414552.png)

![3-(cyclohexylmethyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414554.png)
![2-[(butylsulfanyl)methyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B414558.png)
![ethyl 2-[3-(4-methoxyphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate](/img/structure/B414559.png)
![2-[(dibutylamino)methyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B414560.png)
![3-(cyclohexylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414562.png)
![2-benzylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414564.png)